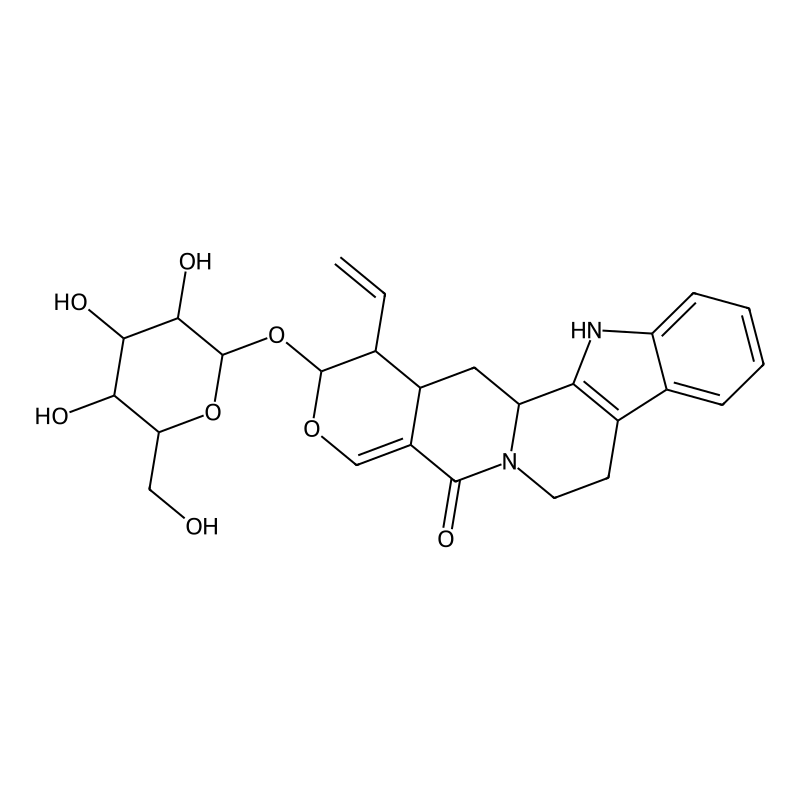

Vincosamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N β d glucopyranosyl vincosamide accumulation in plant organs

Organ-Specific Accumulation & Light Regulation

The following tables consolidate key findings on GPV distribution and the factors influencing its accumulation.

Table 1: GPV Accumulation in Different Plant Organs of *Psychotria leiocarpa* This data is derived from field-grown plants [1].

| Plant Organ | GPV Content (% of Dry Weight) |

|---|---|

| Leaves | 2.5% |

| Fruit Pulp | 1.5% |

| Stems | 0.2% |

| Seeds | 0.1% |

| Roots | Not Detected |

Table 2: Factors Regulating GPV Accumulation in Seedlings This information is synthesized from multiple studies on aseptic seedlings and light treatments [1] [2].

| Factor | Effect on GPV Accumulation | Notes / Experimental Context |

|---|---|---|

| Organ Specificity | Restricted to shoots | Not detected in roots [1]. |

| Light Exposure | Increases accumulation | Independent of sucrose supply in the culture medium [1]. |

| Light Quality | Stimulated by Blue and Far-Red light | White light also induces accumulation in a photosynthesis-independent fashion [2]. |

| Plant Development | Highly dynamic | Changes during development and reproductive organogenesis; highest concentrations found in floral buds and flowers [2]. |

Experimental Workflows for Key Findings

Here are the methodologies used in the cited research to establish the above data.

Experiment 1: Establishing Organ-Specific Accumulation

This protocol was used to generate the data in Table 1 [1].

- Plant Material: Field-grown Psychotria leiocarpa plants.

- Sample Collection: Leaves, fruit pulp, stems, seeds, and roots were collected.

- Alkaloid Isolation: The indole alkaloid was isolated from the leaves.

- Structure Elucidation: The structure was determined to be N,β-D-glucopyranosyl vincosamide (GPV) using spectroscopic analysis.

- Quantification: The amounts of GPV in different organs were determined and expressed as a percentage of dry weight.

Experiment 2: Investigating Light Regulation in Seedlings

This protocol was used to establish the light-dependent accumulation of GPV, as summarized in Table 2 [1] [2].

- Plant Material: Aseptic seedlings of Psychotria leiocarpa.

- Growth Conditions: Seedlings were grown under controlled conditions.

- Light Treatments:

- Age-Dependent Analysis: GPV accumulation was measured in seedlings of different ages [1].

- Measurement: GPV levels in the shoots and roots of the seedlings were analyzed and quantified.

Mechanism of Light Regulation and Proposed Workflow

The accumulation of GPV is tightly regulated by light. The diagram below integrates the experimental workflow with the hypothesized molecular mechanism based on general plant redox biology [2] [3].

Diagram of GPV light regulation, integrating experimental workflow and molecular mechanism.

Research Applications and Implications

The dynamic and light-regulated accumulation of GPV has significant implications for both basic and applied research [2]:

- Stress Physiology: GPV functions as an effective antioxidant, and its light-induced accumulation helps maintain redox balance, contributing to the plant's tolerance to high doses of UV-B radiation.

- Biomass Optimization: Understanding how light conditions stimulate GPV accumulation provides a means to improve alkaloid yields in plant biomass for potential pharmacological applications.

Limitations and Future Research

It is important to note that the detailed quantitative data on organ-specific accumulation comes from a single study published in 2004 [1]. While more recent research confirms the light-regulation and antioxidant role of GPV [2], a comprehensive, contemporary quantitative profile across plant organs under various controlled conditions would be a valuable addition to the scientific literature.

References

Vincosamide acetylcholinesterase AChE inhibition activity

Documented Activities of Vincosamide

This compound is a natural compound identified in plants from the Psychotria genus, such as Psychotria leiocarpa [1]. The table below summarizes its known biological activities based on current literature.

| Activity | Description & Context |

|---|---|

| Anti-cholinesterase Activity | Mentioned as a known property, though specific data on its potency (e.g., IC50) against AChE or BuChE is not provided in the search results [1]. |

| Anti-inflammatory Effects | Documented to reduce chemically-induced inflammation in mouse models [1]. |

| Anti-tumor Effects | Demonstrates efficacy in inhibiting proliferation, migration, and invasion of Hepatocellular Carcinoma (HCC) cells, and promotes apoptosis [1]. |

The search results indicate that This compound's role in inhibiting acetylcholinesterase is not the primary focus of recent research. Investigations have shifted more towards its potent anti-inflammatory and anti-cancer properties [1].

Proposed Mechanism in Cancer Cells

Research on this compound's anti-cancer activity suggests a multi-target mechanism. The diagram below outlines the key signaling pathways it influences based on studies in hepatocellular carcinoma cells.

This compound's multi-target mechanism in HCC cells, impacting key signaling pathways, metastasis, and apoptosis.

References

Vincosamide pharmacokinetics and basic ADME profile

Standard ADME Experimental Methodologies

Although data for Vincosamide itself is lacking, the core requirements of ADME profiling follow established experimental protocols. The table below outlines the detailed methodologies for key experiments that would be conducted to build its ADME profile.

| ADME Process | Common In Vitro/In Vivo Models | Key Experimental Protocols & Methodologies |

|---|---|---|

| Absorption | Caco-2 cell assay [1] | Cultured human colon carcinoma cell monolayers; measure apparent permeability (Papp); test bidirectional transport for efflux. |

| Distribution | Plasma Protein Binding (PPB) assay [2] [3] | Use equilibrium dialysis or ultrafiltration with plasma; calculate fraction unbound (fu). |

| Metabolism | Metabolic stability assay [1] | Incubate with liver microsomes or hepatocytes; sample at time points; use LC-MS/MS to calculate half-life and intrinsic clearance. |

| Excretion | Mass Balance / Bile Duct Cannulated (BDC) study [1] | Administer radiolabeled compound to animals; collect and analyze excreta (bile, urine, feces) to quantify routes of elimination. |

Visualizing the ADME Workflow

The following diagram illustrates the logical workflow and key decision points in a standard ADME screening process for a new chemical entity, which would be applicable to a compound like this compound.

A standard ADME screening workflow integrates in vitro and in vivo data to build a compound's pharmacokinetic profile.

References

Technical Guide: Light Regulation of Vincosamide Biosynthesis in Medicinal Plants

Introduction to Vincosamide Compounds and Their Significance

N,β-d-glucopyranosyl this compound (GPV) is a biologically active monoterpene indole alkaloid (MIA) that has attracted significant scientific interest due to its potent antioxidant properties and potential pharmacological applications. This compound accumulates primarily in Psychotria leiocarpa and related medicinal plant species, where it functions as a crucial oxidative stress protectant against environmental challenges, particularly UV-B radiation [1]. Unlike many other MIAs that serve antifeedant or allelopathic roles, GPV appears to specialize primarily in redox balance maintenance, making it an intriguing subject for both basic plant physiology research and applied drug development. The compound's specific organ distribution—with highest concentrations found in reproductive structures like floral buds and flowers—suggests a developmentally regulated biosynthesis that may be strategically optimized for plant reproductive success [1].

The pharmaceutical relevance of GPV and related this compound compounds stems from their enhanced antioxidant capacity compared to structurally similar alkaloids [1]. In vitro studies have demonstrated that GPV exhibits superior free radical scavenging activity, suggesting potential applications in nutraceuticals, cosmetics, and preventive medicine focused on oxidative stress-related pathologies. Furthermore, the light-inducible nature of GPV accumulation provides a unique opportunity to explore the molecular mechanisms linking environmental sensing to specialized metabolism in plants, with potential applications in metabolic engineering for enhanced compound production [1] [2]. As drug development professionals seek more sustainable production methods for plant-derived bioactive compounds, understanding and leveraging the light regulation of GPV biosynthesis becomes increasingly valuable.

Light Regulation of GPV Accumulation and Biosynthesis

Photoregulation Mechanisms

The accumulation of GPV in plant tissues is profoundly influenced by light conditions, exhibiting a complex dependence on multiple photoreceptor systems and signaling pathways. Research has demonstrated that GPV accumulation is strictly light-dependent, with white light inducing biosynthesis even when photosynthesis is inhibited, indicating a photosynthesis-independent regulation [1]. This places GPV regulation within the realm of photomorphogenic rather than purely energetic responses. Specifically, blue and far-red wavelengths have been identified as particularly effective in stimulating GPV accumulation, implicating both cryptochromes/phototropins (blue light receptors) and phytochromes (far-red light receptors) in the perception and signal transduction mechanisms [1].

The molecular basis for this light regulation appears to involve phytochrome-mediated signaling pathways that transduce light signals into gene expression changes. Phytochromes regulate gene expression largely by controlling the stability and activity of PHYTOCHROME INTERACTING FACTORS (PIFs), which are key negative regulators of photomorphogenesis [3]. In darkness, PIFs accumulate and repress light-responsive genes, including potentially those involved in MIA biosynthesis. Upon light perception, phytochromes are activated and trigger the degradation of PIF proteins via the ubiquitin-proteasome system, thereby derepressing their target genes [3]. Additionally, phytochromes inhibit CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), another key negative regulator of light signaling, further promoting the expression of light-responsive genes [3]. These conserved light signaling components likely interface with transcriptional regulators specific to the MIA biosynthetic pathway to coordinately regulate GPV accumulation in response to light.

Light Quality Effects and Organ-Specific Distribution

The spectral composition of light significantly influences GPV accumulation patterns, with different wavelength classes exerting distinct effects:

- Blue light (430-450 nm): Strongly promotes GPV biosynthesis, likely through cryptochrome-mediated activation of transcription factors targeting alkaloid pathway genes [1] [2].

- Far-red light (700-750 nm): Also stimulates GPV accumulation, suggesting involvement of phytochrome A signaling in the regulatory network [1].

- Red light (650-680 nm): Shows less consistent effects on GPV specifically, though it strongly promotes related MIAs like vindoline and catharanthine in Catharanthus roseus [4].

- UV-B radiation (280-315 nm): While not directly promoting GPV accumulation, triggers oxidative stress that demonstrates GPV's protective function [1].

The tissue-specific distribution of GPV further reflects its functional specialization and regulatory complexity. GPV accumulation demonstrates strict organ preference, with highest concentrations occurring in reproductive structures—particularly floral buds and flowers—while vegetative tissues maintain lower levels [1]. This pattern suggests developmental regulation superimposed upon environmental light responsiveness, possibly related to the high metabolic activity and vulnerability to oxidative damage in reproductive tissues. The dynamic nature of GPV pools during development and in response to changing light conditions indicates a highly regulated biosynthesis that integrates both endogenous developmental programs and exogenous environmental signals [1].

Biosynthetic Pathway of this compound Derivatives

Overview of Monoterpene Indole Alkaloid Pathway

The biosynthesis of GPV follows the general MIA framework initiated by the condensation of tryptamine and secologanin to form strictosidine, the universal precursor of all MIAs [5] [6]. This central pathway is highly conserved across MIA-producing plants in the Apocynaceae, Rubiaceae, and Loganiaceae families, though downstream specialization leads to distinct profiles of final products in different species [5] [6]. The evolutionary origin of MIA biosynthesis appears to begin with the emergence of strictosidine synthase (STR), which catalyzes the pivotal condensation reaction, with downstream enzymes evolving later, often following whole-genome duplication events [6]. In Ophiorrhiza pumila, a camptothecin-producing species, the γ whole-genome triplication approximately 110 million years ago provided genetic material for the neofunctionalization of enzymes specializing in different MIA branches [6].

The subcellular organization of MIA biosynthesis involves multiple compartments, requiring sophisticated transport mechanisms for pathway intermediates. The early steps of both the indole (tryptamine) and terpenoid (secologanin) moieties are synthesized in separate compartments, with their condensation occurring in the vacuole or associated compartments [5]. The resulting strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD), creating reactive intermediates that undergo extensive rearrangement and decoration to produce the vast structural diversity of MIAs [5]. The specific downstream modifications that lead to this compound and its glucosylated form GPV remain partially characterized, but likely involve glycosyltransferases that add the glucose moiety to the this compound backbone [1].

Key Enzymes and Regulatory Nodes

Table 1: Key Enzymes in Monoterpene Indole Alkaloid Biosynthesis

| Enzyme | Gene | Reaction Catalyzed | Subcellular Localization | Regulation |

|---|---|---|---|---|

| Tryptophan decarboxylase | TDC | Tryptophan → Tryptamine | Cytosol | Light, elicitors |

| Strictosidine synthase | STR | Tryptamine + Secologanin → Strictosidine | Vacuole | Developmental |

| Strictosidine β-D-glucosidase | SGD | Strictosidine → Aglycone intermediates | Vacuole/ER | Tissue-specific |

| Geraniol 10-hydroxylase | G10H | Geraniol → 10-Hydroxygeraniol | ER | Light, circadian |

| Secologanin synthase | SLS | Loganin → Secologanin | Cytosol | Developmental |

| Glucosyltransferase | UGT | This compound → GPV | Cytosol | Light quality |

Several rate-limiting enzymes serve as critical regulatory nodes in the MIA pathway, potentially influencing GPV accumulation:

- Tryptophan decarboxylase (TDC): Catalyzes the committed step in the indole moiety biosynthesis, converting tryptophan to tryptamine [5]. This enzyme represents a key branch point between primary and specialized metabolism.

- Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that catalyzes the first committed step in secologanin biosynthesis, representing a major regulatory point in the terpenoid moiety production [5].

- Strictosidine synthase (STR): Mediates the pivotal condensation of tryptamine and secologanin, representing the gateway enzyme to MIA diversity [5] [6].

- 16-O-methyltransferase (16OMT): In Vinca minor, this enzyme methylates 16-hydroxylated MIA derivatives with high specificity (Km 0.94 ± 0.06 µM for 16-hydroxytabersonine) [5]. While not directly involved in GPV biosynthesis, related methyltransferases may function in this compound modification.

The coordinated expression of these pathway genes appears to be regulated by a combination of transcriptional regulators that respond to developmental cues and environmental signals, including light. In Catharanthus roseus, the transcription factors ORCA2 and ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain proteins) activate multiple MIA pathway genes in response to jasmonate signaling [5]. Similar regulatory mechanisms likely operate in Psychotria leiocarpa and other GPV-producing species, potentially interfacing with light signaling components such as PIFs and HY5 to mediate the light responsiveness of GPV accumulation [3] [7].

Quantitative Experimental Data on Light Effects

Light Quality and Intensity Data

Table 2: Effects of Light Conditions on Alkaloid Accumulation in Medicinal Plants

| Plant Species | Light Treatment | Target Compound | Effect on Concentration | Effect on Biomass | Reference |

|---|---|---|---|---|---|

| Psychotria leiocarpa | Blue light | GPV | Significant increase | No clear correlation | [1] |

| Psychotria leiocarpa | Far-red light | GPV | Significant increase | No clear correlation | [1] |

| Catharanthus roseus | Red light (150-300 μmol m⁻² s⁻¹) | Vindoline, Catharanthine | 30-50% increase | Increased | [4] |

| Catharanthus roseus | Red light + Biostimulant | Vindoline, Catharanthine | 60-80% increase | Significantly increased | [4] |

| Psychotria leiocarpa | White light (photosynthesis-independent) | GPV | Induced accumulation | Not reported | [1] |

Controlled environment studies with LED lighting systems have enabled precise characterization of how different light qualities and intensities influence GPV and related MIAs. The photosynthetic photon flux density (PPFD) emerges as a critical parameter, with optimal ranges typically between 150-300 μmol m⁻² s⁻¹ for promoting MIA accumulation without causing photoinhibition [4]. In Catharanthus roseus, red LED light at 150 μmol m⁻² s⁻¹ generally promoted higher levels of vindoline and catharanthine, though statistical significance was not always achieved [4]. However, when combined with arbuscular mycorrhizal fungi-based biostimulants, red light treatment produced significantly higher concentrations of both vindoline and catharanthine compared to white light controls [4].

The temporal dynamics of light-induced GPV accumulation reveal additional complexity in the regulatory mechanisms. In Psychotria leiocarpa seedlings, GPV accumulation follows a delayed induction pattern after light exposure, suggesting potential involvement of secondary signaling cascades rather than direct transcriptional activation [1]. This time lag may reflect the requirement for synthesis of intermediate signaling compounds or the involvement of multi-layered regulatory networks. Furthermore, the persistence of induction after light removal varies depending on plant developmental stage and organ type, with reproductive tissues maintaining elevated GPV levels longer than vegetative tissues following light exposure [1].

Gene Expression Analyses

Advanced transcriptomic approaches have revealed how light regulates the expression of MIA biosynthetic genes. RNA-seq analyses of plants under different light treatments show selective upregulation of specific pathway genes rather than coordinate activation of the entire pathway [5] [7]. For instance, in Catharanthus roseus, genes encoding later steps in the vindoline pathway (such as desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase) show stronger light responsiveness than early pathway genes [5].

Gene co-expression network analysis using weighted gene co-expression network analysis (WGCNA) has identified modules of co-regulated genes associated with specific light responses [7]. In Arabidopsis, distinct gene modules show significant association with different light treatments, with hub genes enriched in processes such as red light response, far-red light response, blue light signaling, and auxin-mediated pathways [7]. Similar analyses in MIA-producing plants would likely identify specialized modules linking light perception to alkaloid biosynthesis, potentially revealing novel transcription factors that coordinate this environmental response.

Experimental Protocols and Methodologies

Light Treatment Experiments

Controlled environment studies are essential for dissecting the specific effects of light parameters on GPV biosynthesis. The following protocol outlines a standardized approach for conducting light quality experiments:

Plant Material and Growth Conditions:

- Select uniform seedlings of Psychotria leiocarpa or related species at the 2-3 leaf pair stage [4].

- Transplant into standardized growing medium (e.g., professional soil mix with pH adjusted to 6.0 using nitric acid) [4].

- Maintain under consistent environmental conditions (23°C, 16-h photoperiod) during an initial 60-day acclimatization period under white LED light at PPFD of 100 μmol m⁻² s⁻¹ [4].

Light Treatment Application:

- Implement different light spectra using LED systems with the following wavelength ranges:

- Maintain consistent PPFD across treatments (e.g., 150 μmol m⁻² s⁻¹) to isolate quality effects from intensity effects [4].

- Include appropriate light filters when necessary to exclude unwanted wavelengths.

Sample Collection and Processing:

- Harvest plant tissues at multiple time points (e.g., 0, 7, 14, 21 days after treatment initiation) to capture temporal dynamics [1].

- Separate by organ type (roots, stems, leaves, floral buds, flowers) due to the tissue-specific accumulation of GPV [1].

- Immediately freeze samples in liquid nitrogen and store at -80°C until analysis.

- Record biomass measurements for each sample to normalize metabolite data [4].

Data Collection:

- Quantify GPV and related alkaloids using HPLC-MS/MS with multiple reaction monitoring for specific quantification [1].

- Analyze photosynthetic parameters (chlorophyll content, fluorescence) to assess plant physiological status.

- Document morphological changes (hypocotyl length, leaf expansion, flowering time) as phenotypic indicators of light response [7].

Experimental workflow for investigating light regulation of GPV biosynthesis, showing key stages from plant preparation through data analysis.

Metabolic Profiling and Transcriptomic Analysis

Comprehensive metabolite profiling combined with transcriptome analysis provides powerful insights into the regulatory networks governing GPV biosynthesis. The following integrated protocol enables systems-level understanding:

Metabolite Extraction and Analysis:

- Homogenize frozen plant tissue (100 mg) in 1 mL of 80% methanol containing internal standards [1].

- Sonicate for 15 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

- Collect supernatant and evaporate under nitrogen gas; reconstitute in 100 μL methanol for analysis.

- Analyze samples using UHPLC-MS/MS with reverse-phase C18 column (1.7 μm, 2.1 × 100 mm) [1].

- Employ gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Use multiple reaction monitoring (MRM) transitions for specific quantification of GPV and related alkaloids.

RNA Extraction and Sequencing:

- Extract total RNA from the same tissue samples using CTAB-based methods or commercial kits [8].

- Assess RNA quality using Bioanalyzer (RIN > 8.0 required for library preparation).

- Prepare stranded RNA-seq libraries using Illumina-compatible kits.

- Sequence on Illumina platform to obtain at least 20 million 150-bp paired-end reads per sample [7].

Bioinformatic Analysis:

- Process raw RNA-seq data using FastQC for quality control and Trimmomatic for adapter removal [7].

- Align cleaned reads to reference genome (if available) using STAR aligner or perform de novo assembly using Trinity [7].

- Identify differentially expressed genes (DEGs) using DESeq2 with FDR-adjusted p-value < 0.05 [7].

- Perform weighted gene co-expression network analysis (WGCNA) to identify modules correlated with light treatments and GPV accumulation [7].

- Conduct pathway enrichment analysis using KEGG and GO databases to identify biological processes responsive to light [7].

Integration of Metabolomic and Transcriptomic Data:

- Calculate correlation coefficients between gene expression and metabolite accumulation patterns.

- Construct regulatory networks linking light-responsive transcription factors to pathway gene expression and ultimately to GPV accumulation.

- Validate key regulatory candidates using reverse genetics approaches (e.g., virus-induced gene silencing, CRISPR-Cas9) [7].

Applications and Future Research Directions

Bioproduction Scaling Approaches

The light-responsive nature of GPV biosynthesis presents valuable opportunities for optimizing production in controlled environment systems. Several strategies show particular promise:

LED Spectrum Optimization: Based on the efficacy of blue and far-red wavelengths, developing specific light recipes that maximize GPV yield while minimizing energy input [2] [4]. This may involve dynamic lighting regimes that alter spectral composition during different developmental stages or even diurnal cycles.

Combined Light-Biostimulant Treatments: The demonstrated synergy between red light and arbuscular mycorrhizal fungi-based biostimulants in enhancing related MIAs suggests similar approaches could boost GPV production [4]. These combinations likely activate both the light regulatory machinery and jasmonate signaling pathways that enhance MIA biosynthesis.

Tissue-Specific Targeting: Since GPV accumulates predominantly in reproductive tissues, production systems could be designed to maximize floral biomass through appropriate photoperiod control and growth regulator applications [1].

Hairy Root Cultures with Light Induction: While hairy root cultures typically require elicitation for MIA production, introducing light responsiveness through genetic engineering could enable light-induced GPV accumulation in these scalable systems [6].

Metabolic Engineering Perspectives

Advances in functional genomics and gene editing technologies create new opportunities for engineering enhanced GPV production:

Transcription Factor Engineering: Identification and manipulation of light-responsive transcription factors that regulate the MIA pathway could create constitutive activation of GPV biosynthesis without compromising other physiological processes [7]. The Arabidopsis WGCNA study identified several novel hub genes in light signaling modules that could provide candidate regulators [7].

Pathway Bottleneck Alleviation: Based on transcriptomic data, rate-limiting steps in the GPV biosynthetic pathway could be targeted for overexpression. The 16-O-methyltransferase identified in Vinca minor provides an example of the type of specialized enzymes that might be characterized and engineered for enhanced flux [5].

Light Sensor Engineering: Modifying photoreceptor sensitivity or signaling components could amplify the light response specifically in the MIA pathway without affecting other light-mediated processes [3] [9]. The identification of a phytochrome B mutant (phyB-m1) that upregulates the mevalonate pathway demonstrates the potential of engineering light signaling components to enhance isoprenoid precursor supply [9].

Synthetic Chloroplast Signaling: Engineering components that create artificial links between plastid retrograde signaling and MIA pathway activation could harness photosynthetic capacity for enhanced GPV production [10].

Light regulation pathway of GPV biosynthesis showing key regulatory nodes and potential metabolic engineering targets for enhanced production.

Conclusion

The light-mediated regulation of GPV biosynthesis represents a sophisticated adaptation that integrates environmental sensing with specialized metabolism in medicinal plants. Through the coordinated action of multiple photoreceptor systems and signaling pathways, plants precisely control the spatiotemporal accumulation of this potent antioxidant compound to mitigate light-associated oxidative stress. The experimental evidence summarized in this technical guide demonstrates the central role of blue and far-red light in promoting GPV accumulation, likely through phytochrome-mediated activation of the MIA biosynthetic pathway. The methodologies and data presentation frameworks provided here offer researchers standardized approaches for further investigating this phenomenon across different plant systems.

References

- 1. The bioactive monoterpene indole alkaloid N,β-d ... [sciencedirect.com]

- 2. Effects of Light on Secondary Metabolite Biosynthesis in ... [frontiersin.org]

- 3. Illuminating Progress in Phytochrome-Mediated Light ... [pubmed.ncbi.nlm.nih.gov]

- 4. Bioengineered Indoor Farming Approaches: LED Light ... [mdpi.com]

- 5. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca ... [pmc.ncbi.nlm.nih.gov]

- 6. Chromosome-level genome assembly of Ophiorrhiza ... [nature.com]

- 7. Gene co-expression regulatory network analysis identifies ... [frontiersin.org]

- 8. Comprehensive analysis of orthologous genes reveals ... [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Light-Mediated Pathways Regulate the ... [pmc.ncbi.nlm.nih.gov]

- 10. Tuning in to the signals controlling photoregulated gene ... [pmc.ncbi.nlm.nih.gov]

Vincosamide synthesis and chemical preparation methods

Chemical Preparation of Vincosamide

The table below summarizes a method for preparing this compound from its precursor, isovincoside lactam, as described in a patent.

| Parameter | Description |

|---|---|

| Starting Material | Isovincoside lactam [1] |

| Key Reagent | Acidic aqueous solution (e.g., 1 mol/L HCl) [1] |

| Additives | Antioxidants like sodium hydrosulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), at a molar ratio of 1:3 to 1:8 (starting material:inhibitor) [1] |

| Reaction Temperature | 75 - 90 °C [1] |

| Reaction Time | 3 - 8 hours [1] |

| Reaction pH | 0.1 - 2.0 [1] |

| Purification | Macroporous resin column (e.g., HPD100), eluted with aqueous ethanol, followed by recrystallization [1] |

| Reported Yield | ~31% [1] |

Biological Activities & Experimental Data

This compound exhibits a range of pharmacological activities. The table below summarizes key findings from recent studies.

| Activity/Property | Experimental Model/Assay | Key Findings/Dosage |

|---|---|---|

| Anti-hepatocellular Carcinoma | In vitro: HLE, Bel 7402, PLC/PRF/5 cell lines; In vivo: mouse xenograft model [2] [3] | In vitro: Inhibited proliferation, migration, invasion; induced apoptosis (10-80 µg/mL). In vivo: Inhibited tumor growth (10 mg/kg/day) [2] [3]. |

| Acetylcholinesterase (AChE) Inhibition | AChE activity assay [4] | Inhibits AChE activity [4]. |

| Anti-inflammatory & Analgesic | In vivo models [2] [3] | Exhibits anti-inflammatory effects and non-opioid-mediated analgesic activity [2] [3]. |

| DNA Interaction | DNA strand scission assay (pBR322 plasmid) [5] | Effects relaxation of supercoiled DNA in the presence of Cu²⁺ [5]. |

| Chemical Properties | - | CAS# 23141-27-7; Molecular Formula: C₂₆H₃₀N₂O₈; Molecular Weight: 498.5 g/mol [5] [4]. |

| Solubility | - | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone [5]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the biological activity data.

Protocol 1: Cell Proliferation Assay (MTT) for HCC Cells

This protocol is used to assess the inhibitory effect of this compound on hepatocellular carcinoma cell proliferation [2] [3].

- Cell Seeding: Digest and dilute HLE, Bel 7402, or PLC/PRF/5 cells in RPMI 1640 medium with 10% FCS to a density of 2.5 × 10⁴ cells/mL. Seed 200 µL per well into a 96-well plate.

- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Compound Treatment: Prepare this compound stock solutions and treat cells with a range of concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) for 48 hours.

- MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

- Solubilization: Carefully discard the culture medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formed formazan crystals.

- Absorbance Measurement: Oscillate the plates for 10 minutes and measure the absorbance at a wavelength of 490 nm using a microplate reader.

- Data Analysis: Calculate the growth ratio using the formula:

Growth Ratio (%) = (Absorbance of treated group / Absorbance of control group) × 100%.

Protocol 2: In Vivo Anti-Tumor Efficacy in a Mouse Model

This protocol outlines the evaluation of this compound's efficacy in inhibiting tumor growth in vivo [2] [3].

- Animal Model: Establish a mouse tumor xenograft model by inoculating HCC cells into immunodeficient mice.

- Dosing Regimen: Once tumors are palpable, administer this compound intraperitoneally at a dose of 10 mg/kg body weight daily.

- Treatment Duration: Continue the treatment for a specified period (e.g., 3 days as per the cited study, though longer durations may be used).

- Tumor Monitoring: Regularly measure tumor volumes in the control and treated groups.

- Endpoint Analysis: After the treatment period, sacrifice the animals and harvest the tumors for further analysis (e.g., weighing, immunohistochemistry, molecular analysis).

Molecular Mechanism of Action in Hepatocellular Carcinoma

The anti-HCC activity of this compound involves the inhibition of multiple growth and metastasis-related pathways. The diagram below summarizes its proposed molecular mechanism.

Conclusion

This application note consolidates the available scientific data on this compound, highlighting its promising anti-cancer properties, particularly against hepatocellular carcinoma. The provided chemical preparation method, quantitative biological data, and detailed experimental protocols offer a foundation for further research and development. Future work should focus on elucidating the complete synthetic pathway, its full pharmacokinetic profile, and expanding preclinical studies to validate its therapeutic potential.

References

- 1. CN102786568A - Vincoside lactam preparation method [patents.google.com]

- 2. This compound Has a Function for Inhibiting Malignant ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Has a Function for Inhibiting Malignant ... [wjon.org]

- 4. | Natural Products 1 | CAS 23141-27-7 | Buy... This compound [invivochem.com]

- 5. | CAS:23141-27-7 | Alkaloids | Manufacturer BioCrick this compound [biocrick.com]

Introduction to Metabolite Identification for Drug Development

Metabolite identification (MetID) is a critical component in drug discovery and development, providing essential information on metabolic soft spots, pharmacologically active metabolites, and potential toxic species. Early structural identification of metabolites helps improve metabolic stability through structural modifications and allows for early safety assessment by detecting metabolic activation products [1] [2]. For natural products like vincosamide—a monoterpene indolic alkaloid first identified in Psychotria leiocarpa with demonstrated anti-hepatocellular carcinoma activity [3]—understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile.

In Vitro Metabolite Identification Protocols

In vitro studies provide a controlled system for initial metabolite profiling using various metabolic-competent systems, from purified enzymes to primary cell cultures [4].

Protocol: Metabolite Generation in Subcellular Fractions

This protocol uses tissue S9 fractions, which contain both cytosolic and microsomal enzymes, offering a comprehensive view of Phase I and II metabolism [4].

Tissue S9 Fraction Preparation [4]

- Homogenization: Homogenize collected tissues (e.g., liver, lungs) in ice-cold S9 homogenization solution (50 mM Tris-HCl buffer, pH 7.4, 150 mM KCl, 2 mM EDTA) using Potter-Elvehjem homogenizers. Use 5–10 mL of solution per gram of tissue.

- Centrifugation: Centrifuge the homogenate at 9,000 × g for 20 minutes at 4°C.

- Collection & Storage: Collect the supernatant (S9 fraction), quantify protein content using a BCA assay, and store in small single-use aliquots at -80°C to avoid freeze-thaw cycles.

Incubation Conditions

- Test System: Liver microsomes, S9 fractions, or hepatocytes from multiple species (rat, dog, monkey, human) for cross-species comparison [5].

- Incubation: Incubate this compound (e.g., 1–10 µM) with the test system in appropriate buffer. For metabolic soft-spot analysis, an incubation time corresponding to 1-2 half-lives is recommended [5].

- Cofactors: Supplement with NADPH for Phase I, and UDPGA or PAPS for Phase II reactions.

- Termination: Stop reactions with an equal volume of ice-cold acetonitrile.

Protocol: Incubation with Purified Enzymes

This protocol assesses the potential for enzyme-specific bioactivation [4].

- Peroxidases: Incubate this compound with Horseradish peroxidase (HRP) or Lactoperoxidase (LPO) (0.1 U/µL) in 0.1 M phosphate buffer (pH 7.4) and 0.1 mM H₂O₂.

- Tyrosinase: Incubate with Mushroom tyrosinase (0.1 U/µL) in 0.1 M phosphate buffer (pH 7.4).

- Controls: Always include negative controls without enzyme or without co-factor.

The workflow for the in vitro incubation and analysis is summarized below:

Analytical and Data Processing Methods

- Instrumentation: Use UPLC coupled with High-Resolution Mass Spectrometry (HRMS) such as Thermo Orbitrap Exploris 480 or Waters VION IMS QTof [5].

- Chromatography: Employ a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.

- Data Acquisition: Acquire data in full-scan and data-dependent MS/MS (dd-MS²) modes [1].

- Data Mining: Process data using software (e.g., Compound Discoverer, Mass-MetaSite) and techniques like mass defect filtering, background subtraction, and isotope pattern matching [5].

In Vivo Metabolite Identification Protocols

In vivo studies reveal the comprehensive metabolic profile in a physiological context, identifying circulating metabolites and major clearance pathways [6].

Protocol: Animal Dosing and Sample Collection

- Dosing: Administer this compound (e.g., 10 mg/kg based on anti-HCC efficacy studies [3]) to rodents via a relevant route. Consider using radiolabeled ([¹⁴C]) this compound for definitive metabolite profiling and excretion balance.

- Sample Collection: Collect serial blood/plasma, urine, and feces over time (e.g., 0-24h). Bile duct cannulation allows for bile collection.

- Sample Pooling: For non-radiolabeled studies, pool plasma samples based on time or AUC to create a "pooled" sample for metabolite identification [6].

- Sample Storage: Store all samples at ≤ -60°C until analysis.

Sample Processing and Analysis

- Processing: Thaw samples on ice. For plasma, precipitate proteins with acetonitrile. For feces and tissues, homogenize in aqueous buffer followed by solvent extraction.

- Analysis: Analyze processed samples using LC-HRMS/MS with conditions similar to in vitro analyses. For radiolabeled studies, couple LC to a radioactivity detector to correlate metabolite peaks with total radioactivity [6].

The overall in vivo workflow is as follows:

Data Summary and Interpretation

Table 1: Key Analytical Techniques and Applications in MetID

| Technique | Key Feature | Application in this compound MetID |

|---|---|---|

| LC-HRMS/MS | High mass accuracy and resolution | Detection and structural characterization of metabolites [1] [5] |

| Data-dependent scanning | Automatic triggering of MS/MS | Obtaining fragmentation data for unknown metabolites [1] |

| Post-acquisition Data Mining | Neutral loss, product ion filtering | Efficiently finding metabolites in complex data [1] |

| Hydrogen/Deuterium (H/D) Exchange | Confirms -OH or -NH groups | Differentiating hydroxylation from N-oxidation [5] |

Table 2: Expected this compound Metabolites Based on Structural Analogs

| Metabolite Type | Theoretical Mass Shift | Proposed Structure | Detection Method |

|---|---|---|---|

| Monohydroxylated | +15.9949 | Oxidation on aromatic ring or alkyl chain | LC-HRMS, MS/MS |

| Dihydroxylated | +31.9898 | Further oxidation of monohydroxy metabolite | LC-HRMS, MS/MS |

| N-Dealkylated | Variable | Loss of a side chain (e.g., sugar moiety) | LC-HRMS, MS/MS, H/D Exchange |

| Glucuronide Conjugate | +176.0321 | O- or N-glucuronidation | LC-HRMS, Neutral Loss 176 |

- Metabolite Identification: Identify metabolites by interpreting MS and MS/MS data, comparing fragmentation patterns with the parent drug [5]. Proposed this compound metabolites may include monohydroxy, dihydroxy, and carboxylic acid derivatives, similar to the biotransformation products observed for compound MEN 15916 [1].

- Cross-Species Comparison: Compare metabolite profiles across toxicology species and humans to ensure human-specific metabolites are adequately covered in non-clinical safety assessments [5].

Regulatory and Strategic Considerations

From a regulatory perspective, the focus should be on metabolites that are unique to humans or present at significantly higher levels in humans than in animal species [5]. Furthermore, metabolites that could be pharmacologically active or potentially toxic (e.g., reactive intermediates) require particular attention. The integration of in vitro and in vivo MetID data is essential for constructing a complete picture of the metabolic pathway, guiding further structural optimization, and supporting regulatory submissions.

References

- 1. In vivo metabolite detection and identification in drug ... [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction to early in vitro identification of metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Has a Function for Inhibiting Malignant ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to study in vitro drug metabolism and identify ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro MetID (Metabolite Profiling and Identification) [dmpkservice.wuxiapptec.com]

- 6. In Vivo MetID (Metabolite Profiling and Identification) [dmpkservice.wuxiapptec.com]

Introduction to Vincosamide and Liver Microsomes

N,α-L-Rhamnopyranosyl vincosamide is a monoterpene indole alkaloid (MIA) found in plants like Cissampelos pareira L. and Moringa oleifera [1]. It has gained research interest due to its promising antiviral potential, having been identified as one of 12 alkaloids with dual inhibitory potential against key SARS-CoV-2 proteins [1]. Liver microsomes are sub-cellular fractions containing membrane-bound cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for the metabolism of most drugs [2] [3]. Incubating a new compound like this compound with liver microsomes provides critical early data on its hepatic metabolic stability, a key parameter influencing its in vivo half-life, clearance, and oral bioavailability [4] [3].

Detailed Experimental Protocol

Here is a step-by-step protocol for conducting a liver microsomal stability assay for this compound, adapted from standardized procedures [2] [4].

Materials and Reagents

- Liver Microsomes: Human or animal (e.g., rat) pooled liver microsomes, stored at -80°C until use [2] [3].

- Test Article: This compound. Prepare a 100X stock solution in a suitable solvent. If water-insoluble, acetonitrile is preferred. The final organic solvent concentration in the incubation must be <1% to avoid enzyme inhibition [2].

- Co-factor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and MgCl₂) [2] [3].

- Buffer: 100 mM phosphate buffer, pH 7.4 [2] [4].

- Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., albendazole) [4] [3].

- Equipment: 37°C water bath or incubator, centrifuge, liquid handling system, and a UPLC/HRMS system for analysis [2] [4].

Incubation Procedure

- Thaw Microsomes: Slowly thaw liver microsomes on ice and keep cold until use. Adjust protein concentration to ~20 mg/mL with cold phosphate buffer if necessary [2].

- Prepare Reaction Mixture: For a 200 µL final volume, assemble the following in a pre-chilled tube or well:

- 183 µL of 100 mM phosphate buffer, pH 7.4

- 5 µL of 20 mg/mL microsomes (final concentration: 0.5 mg/mL)

- 2 µL of 100X this compound stock (final concentration: e.g., 1 µM)

- Pre-incubate: Place the mixture in a 37°C water bath for 5 minutes to equilibrate the temperature [2].

- Initiate Reaction: Add 10 µL of the NADPH-regenerating system to start the metabolic reaction. For negative controls (T0), add an equal volume of buffer instead of NADPH [2].

- Incubate: Continue incubation at 37°C with gentle agitation. Aliquot samples (e.g., 10-50 µL) at predetermined time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) [4].

- Terminate Reaction: Immediately transfer each aliquot to a tube containing a larger volume (e.g., 2x volume) of ice-cold quenching solution (acetonitrile) to stop the enzymatic reaction [2] [4].

- Process Samples: Vortex the quenched samples thoroughly and centrifuge at approximately 3000-4000 rpm for 20 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis [4].

- Analyze Samples: Inject the supernatant into a UPLC/HRMS system to quantify the amount of remaining parent this compound at each time point [4].

The workflow for the entire experimental process is as follows:

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the in vitro half-life ((t_{1/2})) of this compound.

- Calculate % Remaining: For each time point, calculate the percentage of parent this compound remaining compared to the T0 control.

% Remaining = (Peak Area at Tₓ / Peak Area at T₀) × 100 - Plot Depletion Curve: Plot the natural logarithm (ln) of the % remaining against time.

- Determine Elimination Rate Constant ((k)): The slope of the linear regression of this plot is the elimination rate constant (k).

- Calculate In Vitro Half-Life: Use the following formula:

In vitro \(t_{1/2}\) = 0.693 / \(k\)

Classification of Stability

Compounds are typically classified based on their measured half-life to aid in decision-making [3]:

| Half-Life ((t_{1/2})) | Classification | Implication |

|---|---|---|

| < 10 minutes | Highly Unstable | High clearance risk; may require significant structural modification. |

| 10 - 30 minutes | Moderately Unstable | Likely to have high in vivo clearance. |

| > 30 minutes | Stable | Acceptable metabolic stability to progress in the pipeline [3]. |

Critical Experimental Considerations

- Use Appropriate Controls: Essential controls include a zero-time point (T0, reaction quenched immediately), a no-NADPH control (to assess for NADPH-independent degradation), and a heat-inactivated microsome control (to confirm metabolism is enzyme-mediated) [2].

- Optimize Linear Conditions: The assay must be conducted under initial rate conditions where metabolite formation is linear. This may require optimization of microsomal protein concentration and incubation time for this compound to ensure less than 15% substrate depletion in the initial phase [2].

- UGT Activity: If investigating Phase II glucuronidation by UGT enzymes, the incubation mixture should be supplemented with UDPGA (co-factor), MgCl₂, and alamethicin (a pore-forming agent) to achieve optimal activity [2].

- Biosafety and Solvent Caution: Always use universal safety precautions when handling biological materials like liver microsomes. Strictly limit final organic solvent concentration to <1% (v/v) to prevent artificial inhibition of CYP enzymes [2].

Research Context for this compound

This metabolic protocol is a critical first step in validating the drug-likeness of this compound, which was identified as a promising hit in a large-scale in silico screen of plant alkaloids against SARS-CoV-2 targets [1]. Following in vitro metabolic stability assessment, promising compounds like this compound would typically be evaluated in more complex systems (e.g., hepatocytes) and in vivo models to fully characterize their pharmacokinetic profile [1] [4].

Conclusion

This protocol provides a robust and standardized framework for assessing the metabolic stability of this compound in liver microsomes. Generating this data is a critical step in the early drug discovery workflow, enabling researchers to identify metabolic liabilities and make informed decisions on the compound's potential for further development as a therapeutic agent.

References

- 1. Identifying plant-derived antiviral alkaloids as dual inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver ... [thermofisher.com]

- 3. Retrospective assessment of rat liver microsomal stability ... [nature.com]

- 4. Developing Robust Human Liver Microsomal Stability ... [pmc.ncbi.nlm.nih.gov]

Vincosamide analytical method validation

Introduction to Vincosamide Analysis

This compound is a primary bioactive alkaloid found in Nauclea officinalis and related species, widely utilized in Traditional Chinese Medicine (TCM) preparations such as Danmu Injection, Danmu Capsule, and Danmu Syrup [1] [2]. These preparations are clinically employed for treating inflammation, fever, tonsillitis, and upper respiratory tract infections [2]. As a glycoalkaloid, this compound contributes significantly to the observed antibacterial, antiviral, and anti-inflammatory activities [2]. To ensure the safety, efficacy, and batch-to-batch consistency of these medicinal products, robust and validated analytical methods for the precise quantification of this compound are essential. This document provides detailed application notes and protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, in compliance with International Conference on Harmonisation (ICH) guidelines [3].

Analytical Method Validation Parameters and Results

The validation of an analytical method confirms that it is suitable for its intended purpose. The following parameters, guided by ICH Q2(R1), were assessed for the HPLC-DAD method for this compound [1] [3].

Table 1: Validation Parameters for the this compound HPLC-DAD Method

| Validation Parameter | Results & Acceptance Criteria | Experimental Details |

|---|

| Linearity & Range | Result: Excellent linearity within a defined range. Example Range: 0.64 - 38.10 µg/mL [2]. Correlation Coefficient (r): Typically >0.999 [1]. | A series of at least six concentrations of this compound standard are analyzed. The calibration curve is constructed by plotting peak area against concentration. | | Precision | Intra-day Precision (Repeatability): RSD < 1.5% [1]. Inter-day Precision (Intermediate Precision): RSD < 2.5% [1]. | Six replicate injections of a standard solution at a known concentration are analyzed on the same day (intra-day) and over three consecutive days (inter-day). | | Accuracy (Recovery) | Recovery Rate: 95% - 105% [1]. | A known amount of this compound standard is spiked into a pre-analyzed sample. The mixture is analyzed, and the measured concentration is compared to the expected concentration. | | Specificity | Result: The method successfully resolves this compound from other components like strictosamide and phenolic acids [1] [2]. | Analyzed by inspecting chromatograms for peak purity and resolution, confirming that the this compound peak is free from co-eluting compounds. | | Limit of Detection (LOD) | LOD: As low as 0.19 µg/mL [1]. Criteria: Signal-to-noise ratio of approximately 3:1. | Determined by progressively diluting a standard solution until the peak height is about 3-5 times the baseline noise. | | Limit of Quantification (LOQ) | LOQ: As low as 0.64 µg/mL [1] [2]. Criteria: Signal-to-noise ratio of approximately 10:1, with precision and accuracy within ±20%. | Determined by analyzing a low-concentration standard and ensuring the value meets the signal-to-noise, precision, and accuracy criteria. | | Robustness | Result: The method is robust against deliberate, small changes in flow rate, mobile phase composition, and column temperature [1]. | Deliberate, small variations are introduced to chromatographic parameters (e.g., flow rate ±0.1 mL/min, organic phase ±2%). System suitability parameters are monitored. |

Detailed Experimental Protocols

Instrumentation and Chromatographic Conditions

This protocol is adapted from methods successfully applied for the analysis of Danmu preparations [1] [2].

Materials and Reagents:

- Standard: this compound (purity ≥98%, e.g., from Biopurify Phytochemicals Ltd.) [2].

- Chemicals: HPLC-grade acetonitrile, formic acid, and methanol (e.g., from Tedia or Fisher Scientific). Deionized water (e.g., 18.2 MΩ·cm from a Milli-Q system) [1] [2].

- Equipment:

Chromatographic Method:

- Mobile Phase: A: 0.1% (v/v) Formic acid in water; B: Acetonitrile.

- Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 99 | 1 | | 2 | 99 | 1 | | 20 | 85 | 15 | | 35 | 70 | 30 | | 50 | 62 | 38 |

- Flow Rate: 1.0 mL/min.

- Column Temperature: 35 °C.

- Injection Volume: 10 µL.

- Detection Wavelength: 226 nm [1] or 250 nm [2].

Standard and Sample Preparation

Standard Solution Preparation:

- Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL.

- Working Solutions: Dilute the stock solution appropriately with methanol or 50% aqueous methanol to create a series of working standards for calibration (e.g., 0.64 - 38.10 µg/mL) [2].

Sample Preparation for Herbal Preparations:

- For Capsules: Accurately weigh about 0.1 g of capsule powder into a conical flask. Add 100 mL of 70% methanol. Sonicate for 30 minutes. Allow to cool, make up for any weight loss with the extraction solvent, and filter through a 0.45 µm membrane before HPLC injection [2].

- For Syrups: Accurately measure 1 mL of syrup into a 25 mL volumetric flask. Dilute to volume with 70% methanol, mix well, and filter through a 0.45 µm membrane before HPLC injection [2].

- For Injections: Dilute 1.0 mL of the injection to 10 mL with ultrapure water and filter through a 0.45 µm membrane [1].

Method Validation Procedure

This section outlines the experimental workflow for the key validation parameters.

Diagram 1: A logical workflow for the validation of an analytical method for this compound.

Applications in Pharmaceutical Analysis

The validated HPLC method for this compound is critical in several areas of drug development and quality control.

3.1. Quality Control of Herbal Preparations The method enables simultaneous quantification of this compound alongside other markers like strictosamide, protocatechuic acid, and sweroside in complex Danmu preparations [2]. For instance, in a study of 25 batches of Danmu Capsules and Syrups, the method confirmed consistent alkaloid content, ensuring product uniformity and stability [2]. This is vital for complying with Good Manufacturing Practice (GMP) and pharmacopoeial standards [3].

3.2. Pharmacokinetic and Metabolic Studies Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for bioanalysis. A validated LC-ESI-MS/MS method has been successfully applied to determine the pharmacokinetic profile of this compound and other alkaloids in rat plasma after oral administration of N. officinalis total alkaloids [4]. Such methods are characterized by low LLOQ (e.g., 4.47 ng/mL for most alkaloids), enabling the tracking of drug absorption and disposition [4].

3.3. Stability-Indicating Method The validated method can be used to profile the stability of this compound in formulations by subjecting the sample to stress conditions (heat, light, acid, base, oxidation). The specificity of the method ensures that the this compound peak is well-resolved from any potential degradation products, confirming its stability-indicating capability [5].

Troubleshooting and Best Practices

- Peak Tailing: Ensure the mobile phase contains a modifying agent like 0.1% formic acid to improve peak shape.

- Retention Time Drift: Maintain a consistent column temperature and ensure the mobile phase is thoroughly degassed.

- Low Recovery in Sample Preparation: Verify the sonication time and solvent composition for complete extraction. Using an internal standard (e.g., verapamil in LC-MS assays) can correct for preparation variability [4].

- System Suitability Test: Before any validation or sample analysis run, always perform a system suitability test with a standard to confirm that parameters like theoretical plates, tailing factor, and %RSD for replicate injections meet pre-defined criteria.

Conclusion

The fully validated HPLC-DAD method detailed in these application notes provides a reliable, precise, and accurate protocol for the quantification of this compound in raw materials and finished pharmaceutical products. Adherence to this protocol ensures that the analytical data generated is of high quality, supporting the quality control, stability assessment, and pharmacological research of Nauclea officinalis-based medicines.

References

- 1. Qualitative and quantitative analysis of the major ... [pmc.ncbi.nlm.nih.gov]

- 2. Chromatographic fingerprints analysis and determination of ... [cmjournal.biomedcentral.com]

- 3. EANM guideline on the validation of analytical methods for ... [ejnmmipharmchem.springeropen.com]

- 4. Simultaneous determination of 11 alkaloids in rat plasma ... [sciencedirect.com]

- 5. Validation of an innovative analytical method for ... [pubmed.ncbi.nlm.nih.gov]

Vincosamide purification isolation chromatography techniques

Introduction to Vincosamide

This compound is an indole alkaloid glycoside that has garnered significant research interest due to its diverse bioactivities. It has been identified as a major active constituent in several medicinal plants. Recent studies have highlighted its acetylcholinesterase (AChE) inhibitory activity [1], which is relevant for managing neurodegenerative disorders like Alzheimer's disease. It has also been reported as a constituent in plant extracts exhibiting antitumor properties [2]. The structural complexity of this compound, characterized by its glycosidic moiety, necessitates refined techniques for its efficient isolation and purification from complex plant matrices. These protocols are designed to guide researchers through the process, from initial extraction to the isolation of pure this compound.

Detailed Experimental Protocols

Plant Material and Extraction

- Plant Source: The protocol was developed using leaves of Strychnos peckii B.L. Rob. [3]. Ensure plant material is accurately identified by a botanist, and a voucher specimen is deposited in a herbarium.

- Drying and Powdering: Air-dry the plant material at ambient temperature (approximately 20°C) for about 20 days. Subsequently, powder the dried material using an analytical knife micro-mill [3].

- Extraction: Perform an infusion using distilled water. Immerse the powdered plant material (e.g., 20 g) in water (e.g., 1000 mL) for 15 minutes at room temperature. Filter the extract through filter paper (e.g., Whatman 43) and lyophilize the filtrate to obtain a dry aqueous extract [3].

Solid-Phase Extraction (SPE) Cleanup

This step removes highly polar impurities and pre-concentrates the target analytes.

- Activate a C18 SPE cartridge (e.g., 10 g bed weight) by passing through 100 mL of HPLC-grade methanol.

- Condition the cartridge with 100 mL of purified water.

- Dissolve the dry aqueous extract in a minimal volume of distilled water (e.g., 3 mL for 1 g of extract) and load it onto the conditioned C18 cartridge.

- Wash the cartridge with 100 mL of water to remove unwanted polar compounds.

- Elute the target compounds, including this compound, with 100 mL of HPLC-grade methanol.

- Evaporate the methanol eluent to dryness under a gentle stream of nitrogen gas. This yields a cleaned-up methanol fraction ready for chromatographic separation [3].

LC-MS Analysis and Guided Isolation

This is a critical dereplication and monitoring step.

- HPLC Conditions:

- Column: Phenomenex Luna C18(2) (5 µm, 150 mm × 4.6 mm i.d.) or equivalent.

- Mobile Phase: Water (A) and Methanol (B).

- Gradient: 0–15 min, 20%–80% B; 15–25 min, 80% B.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL of sample at 1 mg/mL in water-methanol (80:20, v/v).

- Detection: UV-Vis at 280 nm and 316 nm [3].

- Mass Spectrometry (MS) Conditions:

- Ionization: Electrospray Ionization (ESI), positive mode.

- Spray Voltage: 4500 V.

- Capillary Temperature: 230°C.

- Sheath Gas Pressure: 35 arb.

- Aux Gas Pressure: 10 arb.

- Mass Range: m/z 100–1000.

- Collision Energy: 35 eV [3].

- This compound can be identified based on its [M+H]+ ion and characteristic fragmentation pattern.

Semi-Preparative HPLC Purification

This step isolates pure this compound from the cleaned-up fraction.

- Sample Preparation: Dissolve the methanol fraction from SPE (e.g., 150 mg) in a water-methanol mixture (80:20, v/v).

- Column: Phenomenex C18 semi-preparative column (250 mm × 10 mm, 5 µm) or equivalent.

- Mobile Phase: Water (A) and Methanol (B).

- Gradient: 0–24 min, 20%–80% B (v:v).

- Flow Rate: 3.5 mL/min.

- Detection: Monitor the eluent using UV channels at 280 and 316 nm.

- Fraction Collection: Based on the retention time observed in the analytical run, collect the peak corresponding to this compound. The specific sub-fraction containing this compound (referred to as MF7.1 in the original research) is collected [3].

- Concentration: Evaporate the solvent from the collected fraction under reduced pressure or a nitrogen stream to obtain purified this compound.

Data Presentation and Method Validation

The tables below summarize key parameters for the chromatographic analysis and quantification of this compound.

Table 1: Optimized HPLC Parameters for this compound Analysis [3] [4]

| Parameter | Analytical HPLC (LC-MS) | Semi-Preparative HPLC |

|---|---|---|

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 10 mm, 5 µm) |

| Mobile Phase | Water (A) / Methanol (B) | Water (A) / Methanol (B) |

| Gradient | 20-80% B in 15 min | 20-80% B in 24 min |

| Flow Rate | 1.0 mL/min | 3.5 mL/min |

| Detection | UV (280, 316 nm) & MS | UV (280, 316 nm) |

| Injection Volume | 10 µL | 100 µL |

Table 2: Representative Quantitative Data for Strictosamide (A Close Analog) in Herbal Preparations [4]

| Sample Type | Number of Batches | Strictosamide Content (Range) |

|---|---|---|

| Danmu Capsule | 12 | 43,681.20 – 99,652.49 µg/g |

| Danmu Syrup | 13 | 1,567.83 – 2,427.25 µg/mL |

Note: While this data is for strictosamide, it demonstrates the application of the HPLC methodology for quantifying major alkaloid components in complex matrices, which is directly relevant for this compound analysis.

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow for the isolation and purification of this compound.

Critical Methodological Notes

- MS Guidance is Key: The untargeted HPLC-MS approach is highly effective for detecting and guiding the isolation of compounds not previously identified in a plant species [3]. Relying on UV detection alone in complex extracts can lead to the re-isolation of known compounds.

- Alternative Extraction Solvents: While aqueous extraction was used here, research on alkaloid extraction shows that modern solvents like Deep Eutectic Solvents (DES) can offer superior extraction yields (2-3 times higher) compared to traditional methanol for some alkaloids [5].

- Analytical Method Validation: For quantitative applications, the HPLC method should be validated for parameters like linearity, precision, repeatability, stability, and recovery to ensure accuracy and reliability [4].

Conclusion

The integrated protocol combining aqueous extraction, SPE cleanup, LC-MS-guided dereplication, and semi-preparative HPLC provides a robust and efficient strategy for the isolation of high-purity this compound from plant materials. This approach can be adapted for the scale-up production of this compound for further pharmacological and phytochemical studies.

References

- 1. Application of HPLC-DAD for In Vitro Investigation of ... [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid Extract of Moringa oleifera Lam. Exerts Antitumor ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl ... [frontiersin.org]

- 4. Chromatographic fingerprints analysis and determination ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficient ultrasonic extraction of alkaloids and glycosides ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Vincosamide-Induced Apoptosis Detection in Hepatocellular Carcinoma Cells via Flow Cytometry

Introduction and Background

Vincosamide (Vinco) is a monoterpene indolic alkaloid first isolated from the leaves of Psychotria leiocarpa, a plant species traditionally used in folk medicine for treating inflammatory disorders and cancer. [1] Recent scientific investigations have revealed that this compound possesses significant anti-tumor properties against various cancer cell lines, including glioma and hepatoma cells. [1] Particularly promising is its demonstrated efficacy against hepatocellular carcinoma (HCC), the most common form of primary liver cancer and a leading cause of cancer-related mortality worldwide. The molecular mechanisms underlying this compound's anti-cancer effects involve the modulation of key apoptotic pathways and inhibition of malignant behaviors in cancer cells, making it a compelling candidate for development as a novel chemotherapeutic agent. [1] [2]

The evaluation of this compound's anti-cancer properties requires robust experimental methodologies capable of detecting and quantifying its effects on programmed cell death. Flow cytometry has emerged as a powerful analytical platform for multiparametric analysis of apoptosis, allowing researchers to simultaneously examine multiple characteristics of cell death in individual cells. [3] This application note provides detailed protocols for assessing this compound-induced apoptosis in hepatocellular carcinoma cells using flow cytometric techniques, along with comprehensive experimental data validating its efficacy and elucidating its mechanisms of action. These methods enable researchers to capture the complex progression of apoptotic death through simultaneous measurement of early, intermediate, and late apoptotic stages, providing a more comprehensive understanding of this compound's therapeutic potential. [3] [4]

Key Experimental Findings on this compound Efficacy

In Vitro Anti-Cancer Activity

Comprehensive in vitro studies have demonstrated that this compound exerts dose-dependent inhibitory effects on hepatocellular carcinoma cells across multiple parameters of malignancy. Research findings indicate that this compound effectively suppresses proliferation, migration, and invasion while promoting apoptosis in HCC cells within a concentration range of 10-80 μg/mL. [1] Importantly, this compound exhibits selective cytotoxicity against cancer cells, showing significantly lower toxicity toward normal liver cells (L-02 cell line), which suggests a favorable therapeutic window. [1] At the higher concentration of 80 μg/mL, this compound induces pronounced mitochondrial disruption, a key event in the intrinsic apoptotic pathway, further confirming its potency in triggering programmed cell death in malignant cells.

The anti-proliferative effects of this compound have been quantified using multiple complementary assays, including MTT, Cell Counting Kit-8 (CCK-8), and trypan blue exclusion methods, all of which consistently demonstrate significant growth inhibition in HCC cell lines (HLE, Bel 7402, and PLC/PRF/5). [1] Additionally, functional assays assessing malignant behaviors have revealed that this compound treatment leads to marked reduction in migratory and invasive capabilities of HCC cells, as measured through scratch repair (wound healing) and Transwell invasion assays. These findings collectively establish this compound as a promising therapeutic candidate capable of simultaneously targeting multiple hallmarks of cancer progression. [1]

In Vivo Anti-Tumor Activity

The anti-cancer efficacy of this compound extends to in vivo settings, as demonstrated in mouse tumor models. Administration of this compound at a dose of 10 mg/kg/day for three days resulted in significant inhibition of hepatocellular carcinoma growth in animal subjects. [1] [2] This finding is particularly relevant for drug development purposes, as it provides crucial evidence of this compound's bioactivity in a complex living system with intact physiological processes. The in vivo anti-tumor effect, coupled with the favorable in vitro safety profile observed in normal liver cells, strengthens the case for further development of this compound as a potential clinical intervention for hepatocellular carcinoma.

Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma Cells

| Experimental Parameter | Concentration Range | Effect | Detection Method |

|---|---|---|---|

| Cell Proliferation | 10-80 μg/mL | Dose-dependent inhibition | MTT, CCK-8, trypan blue exclusion |

| Apoptosis Induction | 10-80 μg/mL | Dose-dependent promotion | Flow cytometry, DAPI staining |

| Cell Migration | 10-80 μg/mL | Significant suppression | Scratch repair assay |

| Cell Invasion | 10-80 μg/mL | Significant suppression | Transwell assay |

| Mitochondrial Morphology | 80 μg/mL | Severe disruption | Electron microscopy |

| Cytotoxicity on Normal Liver Cells | 10-80 μg/mL | Low toxicity | MTT, trypan blue exclusion |

Table 2: In Vivo Anti-Tumor Effects of this compound

| Parameter | Dosage | Administration Duration | Effect |

|---|---|---|---|

| Tumor Growth | 10 mg/kg/day | 3 days | Significant inhibition |

| Body Weight | 10 mg/kg/day | 3 days | No significant change (indicating low systemic toxicity) |

Detailed Flow Cytometry Protocols for Apoptosis Detection

Multiparametric Apoptosis Assay Using Annexin V and Caspase Detection

The simultaneous detection of phosphatidylserine externalization and caspase activation provides a comprehensive assessment of apoptosis progression. This protocol leverages the complementary strengths of Annexin V binding for detecting early apoptotic events and fluorogenic caspase substrates for identifying the biochemical initiation of the cell death cascade. [3] [4]

Materials and Reagents:

- Annexin V-FITC or Annexin V-AF-647 conjugate (Thermo Fisher Scientific)

- Fluorogenic caspase substrate (PhiPhiLux G1D2 for caspases 3/7, OncoImmunin)

- Propidium iodide (PI) or DAPI viability dye

- Calcium-rich binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

- Phosphate-buffered saline (PBS)

- Flow cytometry equipment with 488 nm and 633 nm lasers

Procedure:

- Cell Preparation and Treatment: Harvest HCC cells (HLE, Bel 7402, or PLC/PRF/5) after treatment with this compound (10-80 μg/mL) for 24-48 hours. Include untreated controls and appropriate controls for compensation and gating.

- Caspase Substrate Loading: Incubate 1×10⁶ cells/mL with PhiPhiLux G1D2 caspase substrate according to manufacturer's instructions (typically 30-60 minutes at 37°C in the dark). [3]

- Annexin V Staining: Wash cells twice with cold PBS and resuspend in 100 μL of calcium-rich binding buffer. Add 2.5 μL of Annexin V-FITC or Annexin V-AF-647 and incubate for 15 minutes at room temperature in the dark. [4]

- Viability Staining: Add 200 ng/mL DAPI or 1 μg/mL propidium iodide immediately before analysis.

- Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate laser and filter configurations. Collect a minimum of 30,000 events per sample. [3]

Data Analysis:

- Create a bivariate plot of Annexin V vs. caspase fluorescence.

- Identify four distinct populations: viable (Annexin V⁻/caspase⁻), early apoptotic (Annexin V⁺/caspase⁺), late apoptotic (Annexin V⁺/caspase⁺ with high viability dye uptake), and necrotic (Annexin V⁻/caspase⁻ with high viability dye uptake).

- Calculate the percentage of cells in each population for quantitative comparison between treatment conditions.

Mitochondrial Membrane Potential Assay Combined with Annexin V

The mitochondrial pathway plays a crucial role in this compound-induced apoptosis, as evidenced by the significant disruption of mitochondrial morphology observed in electron microscopy studies. [1] This protocol assesses mitochondrial membrane potential (ΔΨm) concurrently with phosphatidylserine externalization to provide insights into the mechanism of apoptosis induction.

Materials and Reagents:

- Annexin V-FITC conjugate

- Mitochondrial membrane potential dyes (TMRE, JC-1, or DiOC₆(3))

- Propidium iodide or DRAQ7

- Calcium-rich binding buffer

- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM) as a positive control for membrane depolarization

Procedure:

- Cell Treatment: Harvest HCC cells after this compound treatment as described in section 3.1.

- Mitochondrial Staining: Load cells with 40 nM DiOC₆(3) or 100 nM TMRE for 15-30 minutes at 37°C in the dark. [4]

- Annexin V Staining: Wash cells and stain with Annexin V-FITC as described in section 3.1.

- Viability Staining: Add viability dye immediately before analysis.

- Flow Cytometry Analysis: Analyze samples using flow cytometer with 488 nm excitation. Collect DiOC₆(3) fluorescence at 530/30 nm, Annexin V-FITC at 530/30 nm (if using different conjugate), and PI at 610/20 nm.

Data Analysis:

- Create bivariate plots of Annexin V vs. mitochondrial membrane potential dye fluorescence.

- Identify cell populations with intact mitochondria (high ΔΨm) and depolarized mitochondria (low ΔΨm).

- Correlate mitochondrial depolarization with Annexin V binding to establish the sequence of apoptotic events.

Table 3: Flow Cytometry Configurations for Apoptosis Assays

| Application | Fluorochrome | Excitation Laser | Emission Filter | Compensation Requirements | |-----------------|------------------|----------------------|---------------------|-------------------------------| | Phosphatidylserine exposure | Annexin V-FITC | 488 nm | 530/30 nm | PI, caspase substrate | | Phosphatidylserine exposure | Annexin V-AF-647 | 633 nm | 660/20 nm | Minimal overlap | | Viability staining | Propidium iodide | 488 nm | 610/20 nm | Annexin V-FITC | | Viability staining | DRAQ7 | 633 nm | 780/60 nm | Annexin V-AF-647 | | Caspase activity | PhiPhiLux G1D2 | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential | DiOC₆(3) | 488 nm | 530/30 nm | Annexin V-FITC, PI | | Mitochondrial membrane potential TMRE | 488 nm | 575/25 nm | Annexin V, PI |

Pathway Analysis and Molecular Mechanisms

This compound Modulation of Apoptotic Signaling Pathways

This compound exerts its pro-apoptotic effects through coordinated modulation of both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms involve multi-target actions on key signaling molecules that regulate programmed cell death. [1] Specifically, treatment of hepatocellular carcinoma cells with this compound (10-80 μg/mL) results in caspase-3 activation, increased expression of the tumor suppressor PTEN (phosphate and tension homology deleted on chromosome 10), and inhibition of AKT (Ser473) and mTOR (Thr2448) phosphorylation. [1] [2] This coordinated activity effectively blocks the PI3K/AKT signaling pathway, a crucial survival mechanism frequently dysregulated in cancer cells.

Additionally, this compound demonstrates potent suppression of metastasis-related factors including CXCR4, Src, MMP9, EpCAM, and Ras, contributing to its anti-invasive properties. [1] Of particular significance is its ability to downregulate cancer stem cell markers CD133 and CD44, as well as the pluripotency factor Oct4, suggesting potential efficacy against the tumor-initiating cell population that often drives recurrence and therapeutic resistance. [1] [2] These multifaceted mechanisms position this compound as a promising multi-target agent against hepatocellular carcinoma.

The following diagram illustrates the key apoptotic signaling pathways modulated by this compound:

Experimental Workflow for Comprehensive Apoptosis Analysis

A systematic approach to evaluating this compound-induced apoptosis incorporates multiple complementary techniques that provide verification through different mechanistic principles. The integrated workflow below outlines the key steps from cell culture preparation through multiparametric data analysis, enabling researchers to obtain a comprehensive understanding of this compound's effects on hepatocellular carcinoma cells.